Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl-
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Overview
Description
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl-, also known as (3-Methyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone, is a compound with the molecular formula C16H13NOS. This compound belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- typically involves the reaction of 3-methyl-4H-1,4-benzothiazine with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzoyl group onto the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazines depending on the electrophile used.
Scientific Research Applications
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
4H-3,1-Benzothiazin-4-ones: Exhibits biological activities such as enzyme inhibition and anticancer properties.
Uniqueness
Methanone, (3-methyl-4H-1,4-benzothiazin-2-yl)phenyl- is unique due to its specific substitution pattern and the presence of both a benzothiazine ring and a benzoyl group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
60290-49-5 |
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Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(3-methyl-4H-1,4-benzothiazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NOS/c1-11-16(15(18)12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-11/h2-10,17H,1H3 |
InChI Key |
YRYFKYZRXINQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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